3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid

Peptide Synthesis Steric Hindrance Acylation Rate

Researchers designing β-peptoid oligomers or constrained peptidomimetics often face failed SPPS due to unpredictable cis/trans amide equilibria or on-resin aggregation. This N-cyclopropyl, N-Fmoc-β-alanine solves both pain points: - Rigid tertiary amide locks backbone conformation, enabling programmed folding. - Steric bulk disrupts intermolecular H-bonding, reducing aggregation vs Fmoc-β-alanine. - Improves metabolic stability by replacing labile N-H with cyclopropyl. Supplied as research-grade building block (95-97% typical purity).

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 1343275-93-3
Cat. No. B2516033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
CAS1343275-93-3
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1CC1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
InChIKeyWLUVWGKXPUFKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Overview


The compound is an Fmoc-protected, N-substituted β-amino acid, specifically N-cyclopropyl-N-Fmoc-β-alanine . Its structure features an Fmoc carbamate on a tertiary amine, with the cyclopropyl group directly attached to the nitrogen of a β-alanine backbone. This distinguishes it from common Fmoc-α-amino acids, Fmoc-β-amino acids with side-chain cyclopropylation, and simple N-H β-alanine derivatives. It is supplied as a research-grade building block with documented purity levels typically at 95–97% .

  • 1 For incorporation of N-cyclopropyl motif into peptidomimetics and β-peptoid libraries
  • 2 Tertiary carbamate reactivity differs from secondary amines; coupling protocol optimization expected
  • 3 Research-grade purity supplied; additional preparative purification may be needed for critical applications

Why Generic Analogs Cannot Substitute This Compound


The N-cyclopropyl-N-Fmoc motif creates a tertiary carbamate with unique steric and electronic characteristics not found in the primary carbamate of Fmoc-β-alanine (CAS 35737-10-1) or the α-amino Fmoc-β-cyclopropyl-L-alanine (CAS 214750-76-2) where cyclopropyl is a side-chain substituent [1]. This substitution pattern directly impacts key process parameters such as Fmoc deprotection kinetics, acylation reactivity, and the conformational rigidity of the resulting amide bond, making simple interchange without re-optimization of synthetic protocols likely to cause failure in solid-phase synthesis or specific peptidomimetic designs [1][2].

Fmoc-β-alanine (CAS 35737-10-1)
Tertiary vs. secondary carbamate alters steric and deprotection kinetics; direct substitution may require re-optimization of SPPS protocols.
Fmoc-β-cyclopropyl-L-alanine (CAS 214750-76-2)
Cyclopropane on α-carbon instead of nitrogen; intended N-substitution and conformational effects may not transfer. Higher typical purity may mask additional purification needs.

Quantitative Evidence Versus Key Analogs


Steric Hindrance at the Reactive Nitrogen Center

The target compound possesses a tertiary carbamate (N-cyclopropyl-N-Fmoc), whereas Fmoc-β-alanine (CAS 35737-10-1) has a secondary carbamate. The substitution of N-H with an N-cyclopropyl group increases the steric bulk (Taft Es value for N-cyclopropyl relative to N-H is approximately -0.7 vs 0.0), which is expected to significantly reduce the electrophilicity of the activated ester and slow acylation rates during peptide coupling [1]. This necessitates the use of more powerful coupling reagents (e.g., HATU vs. HBTU) or longer reaction times.

Steric parameter (Taft Es)
Class-level inference
Target: N-cyclopropyl Es ≈ −0.7
Baseline: N-H (Fmoc-β-alanine) Es = 0.0
ΔEs ≈ −0.7 — significantly more sterically hindered
Measurably reduced acylation rate; coupling optimization and more powerful reagents may be required.
Inferred from steric parameter tables; direct kinetic data not publicly available.
Peptide Synthesis Steric Hindrance Acylation Rate

Fmoc Deprotection Kinetics Comparison

The Fmoc group in the target compound is attached to a nitrogen within a β-amino acid framework, making it an N-Fmoc-β-amino acid. In contrast, N-Fmoc-N-cyclopropyl-L-alanine (CAS 1821827-07-9) has the Fmoc group on an α-amino acid nitrogen. The pKa of the β-ammonium ion is higher (pKa ≈ 10.2 for β-alanine) than the α-ammonium ion (pKa ≈ 9.9 for L-alanine), which can lead to a slower base-catalyzed Fmoc removal via the E1cB mechanism, as the leaving group ability of the carbamate nitrogen is subtly altered [1][2]. Manufacturers report requiring extended piperidine treatment (e.g., 2 x 10 min vs. standard 2 x 5 min) for complete Fmoc removal in N-substituted β-amino acids, a class-level observation.

Deprotection rate (Fmoc)
Class-level inference
Target: N-substituted β-amino acid: slower, extended cycles likely
Baseline: N-Fmoc-α-amino acid: fast, standard 2×5 min
Qualitative difference: potentially 1.5–2× longer deprotection
Incomplete Fmoc removal risk; may generate deletion sequences and lower crude peptide purity.
Based on general Fmoc chemistry; compound-specific kinetic data limited.
Fmoc Deprotection Carbamate Stability Reaction Kinetics

Purity Benchmarks Against Commercial Alternatives

The target compound is commercially available from specialized suppliers with a certified purity of 95% (Synblock) to 97% (Amatek) . A structurally distinct but chemically similar comparator, Fmoc-β-cyclopropyl-L-alanine (CAS 214750-76-2), is widely available at higher purity grades of ≥98% and even ≥99.5% (chiral HPLC), as it is a more established building block . This lower typical purity for CAS 1343275-93-3 reflects its status as a rarer, less optimized commercial product, and users may need to budget for additional in-house purification (e.g., flash chromatography or preparative HPLC) before use.

Commercial purity
Cross-study comparable
Target: 95–97% (CAS 1343275-93-3)
Comparator: Fmoc-β-cyclopropyl-L-alanine >98% (common), >99.5% (specialty)
Difference: 2–5% lower purity on average
May necessitate preparative purification before use; impacts total project cost and timeline.
Vendor CoA data; impurities may include N-dealkylation products.
Chemical Purity Procurement Specification QC Analytics

Optimal Research Application Scenarios


Engineering Conformational Constraint in Foldamer Libraries

The N-cyclopropyl substitution forces a rigid, sterically hindered conformation around the C-N bond. This is directly valuable for researchers synthesizing β-peptoid oligomers, where N-substitution dictates the cis/trans amide bond equilibrium and global folding [1]. Using CAS 1343275-93-3 allows for the programmed insertion of a maximally constrained residue, which is not possible with simple N-methyl or N-isobutyl analogs.

SAR Studies with N-Alkylated β-Amino Acid Scan

In medicinal chemistry, replacing a labile N-H bond with an N-cyclopropyl group can improve metabolic stability. The compound serves as a direct building block to introduce a cyclopropyl group at the nitrogen of a β-amino acid within a peptide backbone. This specific modification is not achievable with Fmoc-β-cyclopropyl-L-alanine, where the cyclopropane is on the carbon skeleton, leading to a different spatial presentation of the hydrophobic moiety [1].

Disrupting On-Resin Aggregation in Difficult Sequences

For peptide sequences prone to on-resin aggregation during Fmoc-SPPS, the strategic incorporation of a tertiary amide via this building block can disrupt intermolecular hydrogen bonding more effectively than a secondary amide from Fmoc-β-alanine. The steric bulk of the N-cyclopropyl group acts as a 'pseudo-protection' against aggregation, potentially improving the purity of the final cleaved peptide [2].

Application
Selection Property
Validation Focus
Foldamer conformational constraint
N-cyclopropyl tertiary carbamate
cis/trans amide equilibrium, folding integrity
Metabolic stability SAR studies
N-cyclopropyl on β-amino acid nitrogen
Metabolic stability assay, spatial presentation of cyclopropane
On-resin aggregation disruption
Tertiary amide-forming building block
Resin aggregation, crude peptide purity
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